molecular formula C22H31N5O2 B11323395 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11323395
M. Wt: 397.5 g/mol
InChI Key: XAIXYUJGTPOYTI-UHFFFAOYSA-N
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Description

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a butoxybenzoyl group and a trimethylpyrimidinylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a butoxybenzoyl group through a nucleophilic substitution reaction.

    Introduction of the Pyrimidine Moiety: The functionalized piperazine is then reacted with a trimethylpyrimidine derivative under controlled conditions to form the final compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

(4-butoxyphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)22(28)27-13-11-26(12-14-27)21-16-20(25(3)4)23-17(2)24-21/h7-10,16H,5-6,11-15H2,1-4H3

InChI Key

XAIXYUJGTPOYTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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